molecular formula C21H24ClN7O B1194436 Vps34-IN-1 CAS No. 1383716-33-3

Vps34-IN-1

カタログ番号 B1194436
CAS番号: 1383716-33-3
分子量: 425.91
InChIキー: AWNXKZVIZARMME-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Vps34-IN-1 involves complex biochemical processes. It is synthesized from phosphatidylinositol (PtdIns) by PIK3C3C/VPS34 in mammals or Vps34 in yeast . The enzyme is incorporated into two mutually exclusive complexes: complex I for autophagy, composed of VPS34/Vps34-Vps15/Vps15-Beclin 1/Vps30-ATG14L/Atg14 (mammals/yeast), and complex II for endocytic pathways, in which ATG14L/Atg14 is replaced with UVRAG/Vps38 (mammals/yeast) .


Chemical Reactions Analysis

Vps34-IN-1 inhibits the phosphorylation of PtdIns by recombinant insect cell expressed Vps34-Vps15 complex . It can suppress SGK3 activation by reducing PtdIns (3)P levels via lowering phosphorylation of T-loop and hydrophobic motifs .

科学的研究の応用

Application in Cancer Research

Specific Scientific Field

This application falls under the field of Cancer Research .

Summary of the Application

Vps34-IN-1 has been used in research to inhibit Vps34, a process that reprograms cold tumors into hot inflamed tumors, making them more susceptible to immunotherapies .

Methods of Application

The method involved genetic targeting of Vps34 achieved by stable transfection of B16-F10 and CT26 cells with a vector encoding Vps34 short hairpin RNA (shVps34). The efficient knockdown of Vps34 protein resulted in complete inhibition of autophagy flux in B16-F10 and CT26 cells .

Results or Outcomes

The results showed that genetic targeting of Vps34 significantly decreased tumor growth and tumor weight and improved mice survival. Similar results were observed with pharmacological inhibition of Vps34 kinase activity .

Application in Autophagy and Endocytic Pathways

Specific Scientific Field

This application is related to the study of Autophagy and Endocytic Pathways .

Summary of the Application

Vps34-IN-1 has been used to study the activation mechanisms of VPS34 complexes, which play a major role in autophagy and endocytic pathways .

Results or Outcomes

The study revealed that a variety of factors, including conformational changes, lipid physicochemical parameters, upstream regulators, and downstream effectors, greatly influence the activity of these complexes .

Application in Phosphoinositide 3-Kinase (PI3K) Research

Specific Scientific Field

This application is related to the study of Phosphoinositide 3-Kinase (PI3K) .

Summary of the Application

Vps34-IN-1 has been used to study the activation mechanisms of VPS34 complexes, which play a major role in autophagy and endocytic pathways . It has been found that Vps34-IN-1 is a highly selective and potent inhibitor of Vps34 .

Methods of Application

The method involved the study of pathway-specific VPS34/Vps34 activity, which is the consequence of the enzyme being incorporated into two mutually exclusive complexes .

Results or Outcomes

Application in Tumor Inflammation Research

Specific Scientific Field

This application falls under the field of Tumor Inflammation Research .

Summary of the Application

Vps34-IN-1 has been used in research to study the reprogramming of cold tumors into hot inflamed tumors .

Methods of Application

The method involved the targeting of Vps34, which increases pro-inflammatory CCL5 and CXCL10 chemokine secretion in tumors .

Results or Outcomes

The results showed that targeting of Vps34 can potentially make tumors more susceptible to immunotherapies .

Safety And Hazards

Vps34-IN-1 is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

特性

IUPAC Name

1-[[5-[2-[(2-chloropyridin-4-yl)amino]pyrimidin-4-yl]-4-(cyclopropylmethyl)pyrimidin-2-yl]amino]-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN7O/c1-21(2,30)12-26-19-25-11-15(17(29-19)9-13-3-4-13)16-6-8-24-20(28-16)27-14-5-7-23-18(22)10-14/h5-8,10-11,13,30H,3-4,9,12H2,1-2H3,(H,25,26,29)(H,23,24,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNXKZVIZARMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)NC4=CC(=NC=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vps34-IN-1

Synthesis routes and methods

Procedure details

To a solution of 4-amino-2-chloropyridine (53.3 mg, 0.415 mmol) in THF (277 μl) cooled to −78° C. under nitrogen, LiHMDS (415 μl, 0.415 mmol) was added dropwise. The reaction mixture was warmed up to rt, then was stirred for 30 min. To the reaction mixture cooled back to −78° C., 1-(4′-(cyclopropylmethyl)-2-(methylsulfinyl)-4,5′-bipyrimidin-2′-ylamino)-2-methylpropan-2-ol (5-3) (50 mg, 0.138 mmol) was added, and the reaction mixture was warmed up to rt, then was stirred for additional 1 h. According to LC/MS, the reaction was complete. The crude product was purified by reverse-phase HPLC [30-100% organic phase over 15 min] followed by Biotage silica gel chromatography [10 g SNAP column, 100% DCM to 12% MeOH/DCM] to obtain the desired product (29 mg, 49%).
Quantity
53.3 mg
Type
reactant
Reaction Step One
Name
Quantity
277 μL
Type
solvent
Reaction Step One
Quantity
415 μL
Type
reactant
Reaction Step Two
Name
1-(4′-(cyclopropylmethyl)-2-(methylsulfinyl)-4,5′-bipyrimidin-2′-ylamino)-2-methylpropan-2-ol
Quantity
50 mg
Type
reactant
Reaction Step Three
Yield
49%

Citations

For This Compound
39
Citations
G Meunier, R Birsen, C Cazelles, M Belhadj… - Oncogenesis, 2020 - nature.com
Acute myeloid leukemia (AML) is an aggressive disease with a poor prognosis. Vacuolar protein sorting 34 (VPS34) is a member of the phosphatidylinositol-3-kinase lipid kinase family …
Number of citations: 24 www.nature.com
X Liu, A Wang, X Liang, J Liu, F Zou, C Chen, Z Zhao… - Oncotarget, 2016 - ncbi.nlm.nih.gov
… Interestingly, Vps34-IN-1 itself showed micro molar potencies against most of cell lines, including two CLL cell lines (HS505T and MEC-1), the latter of which poorly responded to CAL-…
Number of citations: 20 www.ncbi.nlm.nih.gov
M Godelieve, B Rudy, C Clarisse, B Maya… - …, 2020 - search.proquest.com
Acute myeloid leukemia (AML) is an aggressive disease with a poor prognosis. Vacuolar protein sorting 34 (VPS34) is a member of the phosphatidylinositol-3-kinase lipid kinase family …
Number of citations: 0 search.proquest.com
L Robke, L Laraia, MA Carnero Corrales… - Angewandte Chemie …, 2017 - Wiley Online Library
… Among 27 investigated inhibitors, the highest autophagy inhibitory activity was observed for the two recently reported VPS34 inhibitors SAR405 and VPS34-IN-1. …
Number of citations: 58 onlinelibrary.wiley.com
F Liu, X Wu, Y Qian, X Jiang, Y Wang, J Gao - Cell Death & Disease, 2020 - nature.com
… To confirm that AMPK plays a crucial role in VPS34-IN-1–mediated CSC inhibition, we inhibited AMPK in VPS34-IN-1-treated cells and found that AMPK inhibition restored PIK3C3 …
Number of citations: 25 www.nature.com
C Qi, L Zou, S Wang, X Mao, Y Hu… - … : Official Journal of …, 2022 - synapse.koreamed.org
… Reagents we used in this study were listed: Vps34-IN-1 (MedChemExpress, Monmouth Junction, NJ), CQ (Sigma-Aldrich, St. Louis, MO), human epidermal growth factor (EGF; Sigma-…
Number of citations: 5 synapse.koreamed.org
A Kozikowski - 2023 - search.proquest.com
… Autophagy inhibitors were evaluated for their ability to impact the animal’s regeneration from amputated physa, with VPS34-IN-1 and Autogramin shown to slow or stop the regenerative …
Number of citations: 0 search.proquest.com
P Murali, K Verma, T Rungrotmongkol, P Thangavelu… - The Protein …, 2021 - Springer
… Additionally, set of 6 known inhibitors namely PIK-III, VPS34-IN-1, SAR405, Spautin, compound 19 and compound 31 were retrieved from the literature as small molecules [11,12,13,14,…
Number of citations: 5 link.springer.com
JM Backer - Biochemical Journal, 2016 - portlandpress.com
The Class III phosphoinositide 3-kinase Vps34 (vacuolar protein sorting 34) plays important roles in endocytic trafficking, macroautophagy, phagocytosis, cytokinesis and nutrient …
Number of citations: 200 portlandpress.com
JA Silvas, AS Jureka, AM Nicolini, SA Chvatal… - Biorxiv, 2020 - ncbi.nlm.nih.gov
Therapeutics targeting replication of SARS coronavirus 2 (SARS-CoV-2) are urgently needed. Coronaviruses rely on host membranes for entry, establishment of replication centers and …
Number of citations: 29 www.ncbi.nlm.nih.gov

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。